N-Phenylpropanamide N-Phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 620-71-3
VCID: VC21111731
InChI: InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
SMILES: CCC(=O)NC1=CC=CC=C1
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

N-Phenylpropanamide

CAS No.: 620-71-3

Cat. No.: VC21111731

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

N-Phenylpropanamide - 620-71-3

Specification

CAS No. 620-71-3
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name N-phenylpropanamide
Standard InChI InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Standard InChI Key ZTHRQJQJODGZHV-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=CC=C1
Canonical SMILES CCC(=O)NC1=CC=CC=C1
Boiling Point 222.2 °C
Melting Point 105.5 °C

Introduction

Chemical and Physical Properties

N-Phenylpropanamide possesses distinct physicochemical properties that influence its behavior in various environments and applications. These properties play a crucial role in determining its detection methods, potential applications, and handling considerations.

The following table summarizes the key chemical and physical properties of N-Phenylpropanamide:

PropertyValue
CAS Number620-71-3
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Density1.073 g/cm³
Boiling Point314.4°C at 760 mmHg
Melting Point104-107°C
Flash Point182°C
Exact Mass149.084
Polar Surface Area (PSA)29.10000
LogP2.10810
Index of Refraction1.563

The relatively high boiling and melting points of N-Phenylpropanamide indicate strong intermolecular forces, particularly hydrogen bonding through the amide functional group . The LogP value of approximately 2.11 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties . This characteristic influences its distribution in biological systems and its extraction behavior in analytical procedures.

The polar surface area (PSA) of 29.1 reflects the relatively limited polar character of the molecule, which is primarily concentrated around the amide functional group . This property has implications for the compound's membrane permeability and bioavailability in pharmaceutical contexts.

Synthesis and Production

The synthesis of N-Phenylpropanamide can be approached through several organic chemistry routes, typically involving the reaction between aniline and propionic acid derivatives. While the search results don't provide a specific synthetic route for N-Phenylpropanamide itself, its structural similarity to compounds involved in fentanyl synthesis provides insight into potential production methods.

In the context of fentanyl synthesis, related N-propanoylanilinopiperidine derivatives are prepared through acylation reactions . This suggests that N-Phenylpropanamide could be synthesized through a similar acylation process, where aniline reacts with propionic anhydride or propionyl chloride under appropriate conditions.

A generalized reaction for N-Phenylpropanamide synthesis could be represented as:

C₆H₅NH₂ (aniline) + CH₃CH₂COCl (propionyl chloride) → C₆H₅NHCOCH₂CH₃ (N-Phenylpropanamide) + HCl

This reaction typically requires base conditions to neutralize the generated HCl and facilitate the nucleophilic attack of the aniline nitrogen on the acyl chloride. Alternative approaches might involve the use of coupling reagents to activate propionic acid directly, or the use of propionic anhydride as the acylating agent.

Analytical Detection Methods

The detection of N-Phenylpropanamide has gained particular importance due to its role as a degradant of fentanyl, enabling non-contact detection methods for this potent opioid. Advanced analytical techniques have been developed to identify and quantify N-Phenylpropanamide in various matrices.

According to the research presented in source , ion mobility spectrometry (IMS) has been employed as an effective method for detecting N-Phenylpropanamide in both solution and gas phase. This methodology is particularly valuable for law enforcement officials responsible for detecting and handling fentanyl, as it provides a safer alternative to direct sample handling .

The analytical procedure described involves:

  • Initial method development using diluted N-Phenylpropanamide injected into a bench-top ion mobility spectrometer

  • Parameter optimization for gas phase detection

  • Adjustment of source voltage and direct spray and mass flow rates to minimize system impurities

  • Addition of weak and strong acids to the electrospray solvent to enhance detection

  • Detection of gas phase N-Phenylpropanamide from the headspace of fentanyl samples (5 mg or greater)

This non-contact detection approach represents a significant advancement in addressing the serious health risks posed by opioids, particularly fentanyl, to both users and law enforcement personnel. The ability to detect N-Phenylpropanamide vapor from fentanyl materials provides a safer alternative to traditional detection methods that require direct sample handling .

Relationship to Fentanyl and Opioids

N-Phenylpropanamide has a significant relationship to fentanyl, one of the most potent synthetic opioid analgesics. Understanding this relationship provides context for the importance of N-Phenylpropanamide in pharmaceutical and forensic applications.

Structural Relationship

The structure of N-Phenylpropanamide represents a simplified fragment of the fentanyl molecule. Fentanyl belongs to the 4-anilidopiperidine class of synthetic opioid analgesics and contains an N-phenylpropanamide moiety as part of its structure . Specifically, during the synthesis of fentanyl, N-propanoylanilinopiperidine derivatives serve as important intermediates .

As a Degradation Product

As indicated in source , N-Phenylpropanamide functions as a degradant of fentanyl. This relationship is particularly valuable in forensic and analytical contexts, as it enables the detection of fentanyl through its degradation products without direct contact with the parent compound .

Relevance to Fentanyl Analogs

The structural relationship between N-Phenylpropanamide and fentanyl extends to various fentanyl analogs, such as the 3'-methyl fentanyl mentioned in source . Understanding the chemistry of N-Phenylpropanamide provides insights into the broader family of fentanyl-related compounds, many of which have emerged as potent opioids with significant public health implications .

Context in Opioid Research

Fentanyl, as described in source , is a synthetic μ-opioid agonist with a wide margin of safety, readily reversible minimal effects on the cardiovascular and respiratory systems. Its analgesic potency is approximately 300 times higher than that of morphine . The relationship of N-Phenylpropanamide to this powerful class of drugs highlights its significance in pharmaceutical research, pain management, and substance abuse contexts.

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